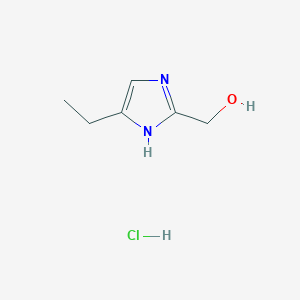

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a crucial structural motif in many biologically active molecules .

Métodos De Preparación

The synthesis of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride typically involves the reaction of 4-ethylimidazole with formaldehyde followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial production methods often utilize multi-step synthesis involving the formation of intermediate compounds, which are then converted to the final product through various chemical reactions .

Análisis De Reacciones Químicas

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparación Con Compuestos Similares

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride can be compared with other imidazole derivatives, such as:

4-methyl-5-imidazolemethanol hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

1-methyl-1H-imidazol-2-yl)methanol: Lacks the hydrochloride salt form and has a different substitution pattern on the imidazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by research findings and case studies.

The compound has the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol. It is synthesized through the reaction of 4-ethylimidazole with formaldehyde followed by hydrochloric acid treatment to form its hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity and disrupting various biochemical pathways. For instance, it may inhibit acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis and cell growth .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study evaluated its effects on MCF-7 breast cancer cells, revealing that at concentrations of 50 µM, it significantly inhibited cell proliferation:

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 45 | 25 |

The compound induced apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the efficacy of various imidazole derivatives found that this compound exhibited comparable activity to standard antibiotics like ceftriaxone against resistant strains of bacteria .

- Research on Anticancer Properties : Another investigation focused on the compound's mechanism in inhibiting MCF-7 cell growth, showing that it not only reduced viability but also altered cellular morphology, indicating potential for further development as an anticancer therapeutic .

Comparison with Similar Compounds

This compound can be compared with other imidazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-1H-imidazol-5-yl)methanol | Similar structure with methyl group | Moderate antibacterial activity |

| 1-Methyl-1H-imidazol-2-yl)methanol | Different substitution pattern | Lower anticancer efficacy |

These comparisons highlight the unique biological profile of this compound due to its specific substitution pattern .

Propiedades

IUPAC Name |

(5-ethyl-1H-imidazol-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-2-5-3-7-6(4-9)8-5;/h3,9H,2,4H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNDEJPNQSAQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.